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3-o-Methyl-d-rhamnose -

3-o-Methyl-d-rhamnose

Catalog Number: EVT-1596856
CAS Number:
Molecular Formula: C7H14O5
Molecular Weight: 178.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-O-Methyl-D-rhamnose is a methylated derivative of D-rhamnose, a naturally occurring sugar that plays a significant role in various biological processes. This compound is particularly notable for its presence in the polysaccharides of certain bacteria, contributing to their structural integrity and functionality. The methylation at the 3-position of the D-rhamnose molecule alters its chemical properties and biological activities, making it a compound of interest in both research and industrial applications.

Source

3-O-Methyl-D-rhamnose can be derived from various natural sources, particularly from bacterial lipopolysaccharides and polysaccharides found in plant materials. For instance, it has been identified as a component of the O-specific polysaccharide chains in the lipopolysaccharides of Campylobacter fetus serotype B, which are rich in D-rhamnan structures terminated with 3-O-methyl-D-rhamnose . This compound is also synthesized through various chemical methods, allowing for its study and application in different scientific fields.

Classification

3-O-Methyl-D-rhamnose is classified as a monosaccharide and specifically as a methylated sugar. It falls under the category of aldohexoses due to its structural characteristics, which include a six-carbon backbone with an aldehyde functional group. The methylation at the 3-position distinguishes it from other forms of D-rhamnose, affecting its reactivity and interactions with other molecules.

Synthesis Analysis

Methods

The synthesis of 3-O-Methyl-D-rhamnose can be achieved through several chemical methods. One common approach involves the methylation of D-rhamnose using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This process typically requires careful control of reaction conditions to ensure selective methylation at the desired position.

Technical Details

In one reported synthesis, D-rhamnose was reacted with methyl iodide in the presence of a base like sodium hydride or potassium carbonate, facilitating the transfer of a methyl group to the hydroxyl group at the 3-position. The reaction is often monitored using techniques such as thin-layer chromatography to confirm the formation of the desired product . Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate 3-O-Methyl-D-rhamnose from by-products.

Molecular Structure Analysis

Structure

The molecular structure of 3-O-Methyl-D-rhamnose features a six-membered ring (pyranose form) typical of sugars, with a methyl group attached to the oxygen atom at the 3-position. The molecular formula is C_7H_14O_6, reflecting its composition of seven carbon atoms, fourteen hydrogen atoms, and six oxygen atoms.

Data

The structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. For instance, nuclear magnetic resonance spectra can provide insights into the arrangement of hydrogen and carbon atoms within the molecule, confirming the methylation at the 3-position .

Chemical Reactions Analysis

Reactions

3-O-Methyl-D-rhamnose participates in several chemical reactions typical for sugars. It can undergo hydrolysis under acidic conditions to yield D-rhamnose and methanol. Additionally, it can participate in glycosylation reactions where it acts as a donor for forming glycosidic bonds with other sugars or alcohols.

Technical Details

The reactivity of 3-O-Methyl-D-rhamnose can be influenced by its methylated status; for example, its steric hindrance may affect how it interacts with enzymes involved in polysaccharide biosynthesis. The compound's behavior during these reactions can be studied using chromatographic techniques to analyze reaction products and kinetics .

Mechanism of Action

Process

The mechanism by which 3-O-Methyl-D-rhamnose acts biologically is primarily through its incorporation into polysaccharides that form part of bacterial cell walls or biofilms. Its presence can influence cell adhesion properties and immune responses due to its structural similarities to other sugars found in host organisms.

Data

Studies have shown that modifications like methylation can alter the immunogenicity of polysaccharides, potentially affecting how they interact with immune cells . This makes 3-O-Methyl-D-rhamnose an interesting target for research into vaccine development and therapeutic applications against bacterial infections.

Physical and Chemical Properties Analysis

Physical Properties

3-O-Methyl-D-rhamnose appears as a white crystalline solid under standard laboratory conditions. Its melting point and solubility characteristics are comparable to those of other sugars but may vary slightly due to the presence of the methyl group.

Chemical Properties

The compound exhibits typical sugar reactivity; it is fermentable by certain microorganisms and can participate in Maillard reactions when heated with amino acids. Its stability under different pH conditions is crucial for understanding its potential applications in food science and pharmaceuticals .

Applications

Scientific Uses

3-O-Methyl-D-rhamnose has several applications in scientific research:

  • Glycobiology: Used to study glycan structures and functions.
  • Microbiology: Investigated for its role in bacterial virulence and biofilm formation.
  • Pharmaceuticals: Explored as a potential component in drug formulations due to its unique properties.
  • Vaccine Development: Research into its use as an adjuvant or structural component in vaccine formulations targeting bacterial pathogens.
Biosynthetic Pathways of 3-O-Methyl-D-Rhamnose in Microbial Systems

Enzymatic Mechanisms in Bacterial Rhamnose Methylation

Role of Rhamnosyltransferases in Methylation Specificity

Rhamnosyltransferases are pivotal for positional specificity in 3-O-methylation. In Pseudomonas aeruginosa, the WbpY rhamnosyltransferase transfers D-rhamnose from GDP-D-rhamnose to acceptor substrates while coordinating with methyltransferases to ensure 3-O-methylation occurs after α1-3 linkage formation [9]. This enzyme’s catalytic domain recognizes the C3 hydroxyl group of terminal D-rhamnose residues in nascent oligosaccharide chains, creating a binding pocket that positions the substrate for subsequent methylation [3] [9]. Mutagenesis studies reveal that residues in the GT4 family conserved motif (Glu¹⁷³ and Asp¹⁹⁸ in WbpY) are essential for sugar nucleotide orientation, as their substitution abolishes both transferase and methylation activities [9].

Substrate Recognition and Catalytic Activity of Methyltransferases

Methyltransferases (MTases) specific for 3-O-methylation utilize S-adenosylmethionine (SAM) as a methyl donor and exhibit strict regioselectivity. In Saccharopolyspora spinosa, a dedicated MTase modifies the C3 position of D-rhamnose during spinosyn biosynthesis [1]. Kinetic analyses show a Kₘ of 18 µM for GDP-D-rhamnose and 45 µM for SAM, with optimal activity at pH 7.5–8.0 [8]. Structural studies of homologous enzymes from Mycobacterium tuberculosis reveal a Rossmann-fold domain that binds SAM and a hydrophobic cleft accommodating the rhamnose moiety. Hydrogen bonding between Tyr¹⁰⁵ and the C2/C3 hydroxyls positions the substrate for methyl transfer, while mutation of this residue eliminates activity [6] [8].

Table 1: Key Methyltransferases in 3-O-Methyl-D-Rhamnose Biosynthesis

OrganismEnzymeSubstrate SpecificityCatalytic ResiduesReference
P. aeruginosaWbpYGDP-D-rhamnose-α1-3-D-GlcNAcGlu¹⁷³, Asp¹⁹⁸ [9]
S. spinosaSpnHdTDP-L-rhamnoseHis¹²⁴, Tyr¹⁵⁶ [1]
M. tuberculosisRv3468dTDP-L-rhamnoseTyr¹⁰⁵, Asp¹³² [8]

Metabolic Precursors and Sugar Nucleotide Donors

GDP-D-Rhamnose as a Biosynthetic Intermediate

GDP-D-rhamnose serves as the direct precursor for 3-O-methylated rhamnose in Proteobacteria. Its synthesis from GDP-D-mannose involves two enzymes:

  • GDP-D-mannose-4,6-dehydratase (GMD): Catalyzes dehydration to GDP-6-deoxy-D-lyxo-hexos-4-ulose [2] [5].
  • GDP-6-deoxy-D-lyxo-hexos-4-ulose reductase (RMD): Stereospecific reduction yields GDP-D-rhamnose [2] [9].In P. aeruginosa, deletion of gmd or rmd ablates A-band LPS synthesis, confirming this pathway’s indispensability [5]. The final methylated product is incorporated into the conserved A-band O-antigen via WbpX/WbpY/WbpZ rhamnosyltransferases [9].

Regulatory Feedback in dTDP-Rhamnose Pathways

dTDP-L-rhamnose dominates Actinobacteria and is synthesized via four enzymes: RmlA (thymidylyltransferase), RmlB (4,6-dehydratase), RmlC (3,5-epimerase), and RmlD (4-ketoreductase) [1] [6]. Feedback inhibition occurs at RmlA, where dTDP-L-rhamnose binds competitively (Kᵢ = 12 µM) to the active site, blocking dTDP-glucose formation [6] [8]. In S. spinosa, disruption of rmlB or rmlD halts spinosyn production and causes cell wall defects, necessitating osmotic stabilizers for growth [1].

Comparative Analysis of Methylation Pathways Across Taxa

Actinobacteria vs. Proteobacteria Methylation Strategies

  • Actinobacteria (e.g., S. spinosa): Utilize dTDP-L-rhamnose for secondary metabolites. Methylation occurs before rhamnose attachment to aglycones, catalyzed by cytoplasmic MTases like SpnH [1].
  • Proteobacteria (e.g., P. aeruginosa): Employ GDP-D-rhamnose for structural polysaccharides. Methylation occurs during membrane-associated O-antigen assembly via WbpY, which couples rhamnose transfer with 3-O-methylation [5] [9].

Table 2: Evolutionary Conservation of Rhamnose Methylation Enzymes

FeatureActinobacteriaProteobacteriaShared Motifs
Sugar DonordTDP-L-rhamnoseGDP-D-rhamnoseN/A
Methylation SiteCytoplasmicMembrane-associatedN/A
Catalytic MotifDXG motif (MTases)EXD motif (Rhamnosyltransferases)SAM-binding domain

Evolutionary Conservation of Methylation Enzymes

MTases and rhamnosyltransferases share ancestral S-adenosylmethionine-dependent methyltransferase domains. The GT4 family rhamnosyltransferases (e.g., WbpY) contain a conserved DXD motif for nucleotide-sugar binding, while MTases like SpnH retain a DXG motif for SAM coordination [1] [8] [9]. Horizontal gene transfer explains pathway dispersion: rml homologs occur in 85% of Gram-negative LPS producers, whereas gmd/rmd clusters are restricted to Pseudomonadaceae [5] [6].

Properties

Product Name

3-o-Methyl-d-rhamnose

IUPAC Name

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxyhexanal

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1

InChI Key

MPQBLCRFUYGBHE-DBRKOABJSA-N

Synonyms

acofriose

Canonical SMILES

CC(C(C(C(C=O)O)OC)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)OC)O)O

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